An In-depth Technical Guide to the Synthesis of Z-DL-Phe(4-Cl)-OH from DL-4-Chlorophenylalanine
An In-depth Technical Guide to the Synthesis of Z-DL-Phe(4-Cl)-OH from DL-4-Chlorophenylalanine
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-DL-4-chlorophenylalanine, commonly abbreviated as Z-DL-Phe(4-Cl)-OH. This compound is a valuable N-protected amino acid derivative, serving as a critical building block in peptide synthesis and various pharmaceutical development programs. The synthesis is achieved through the N-protection of the racemic amino acid DL-4-chlorophenylalanine using benzyl chloroformate. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, explains the rationale behind key procedural steps, and presents relevant physicochemical data. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this fundamental synthetic transformation.
Introduction: The Role of the Benzyloxycarbonyl (Cbz/Z) Group
In the intricate field of peptide and medicinal chemistry, the selective modification of functional groups is paramount. Amino acids, the building blocks of proteins, possess at least two reactive sites: a nucleophilic amino group and an acidic carboxylic acid group. To achieve controlled peptide bond formation or other specific modifications, it is essential to temporarily mask the reactivity of the amino group.
The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains one of the most reliable and widely used protecting groups for amines. Its utility stems from several key advantages:
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Ease of Introduction: The Cbz group is typically installed in a high-yielding reaction using benzyl chloroformate (Cbz-Cl) under mild, aqueous basic conditions.
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Stability: The resulting carbamate is robust and stable to a wide range of reaction conditions, including those used for peptide coupling and mild acid/base treatments.
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Facile Removal: The Cbz group can be cleanly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), which is orthogonal to many other protecting groups.
This guide focuses on the application of this protection strategy to DL-4-chlorophenylalanine, a non-proteinogenic amino acid. The presence of the chlorine atom on the phenyl ring makes it a useful probe or structural component in designing novel peptides and small molecule therapeutics.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of Z-DL-Phe(4-Cl)-OH is a classic example of the Schotten-Baumann reaction . This reaction describes the acylation of an amine (or alcohol) with an acid chloride in the presence of an aqueous base. The "Schotten-Baumann conditions" typically refer to a two-phase solvent system, consisting of water and a non-miscible organic solvent, which facilitates the reaction while simplifying the subsequent work-up.
The overall transformation is as follows:
Figure 1: Synthesis of Z-DL-Phe(4-Cl)-OH from DL-4-chlorophenylalanine and Benzyl Chloroformate.
Detailed Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
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Activation of the Nucleophile: In neutral water, DL-4-chlorophenylalanine exists predominantly as a zwitterion (H₃N⁺-CHR-COO⁻). The protonated amino group is not nucleophilic. The added base (e.g., sodium hydroxide) deprotonates the ammonium cation to generate the free, nucleophilic primary amine (H₂N-CHR-COO⁻). This is a critical first step.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the activated amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate.
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Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
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Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
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Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl). The base present in the reaction medium immediately neutralizes this acid to form a salt (e.g., NaCl) and water, driving the equilibrium towards product formation.
Physicochemical Data
A clear understanding of the properties of the starting material and product is essential for proper handling, reaction monitoring, and purification.
| Property | DL-4-Chlorophenylalanine | Z-DL-Phe(4-Cl)-OH |
| Molecular Formula | C₉H₁₀ClNO₂ | C₁₇H₁₆ClNO₄ |
| Molar Mass | 199.63 g/mol [1][2] | 333.77 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] | White solid |
| Melting Point | >240 °C (decomposes)[1][4] | Not available |
| CAS Number | 7424-00-2[1][2][5][6] | 55478-54-1[3] |
| Solubility | Slightly soluble in water and ethanol[1] | Soluble in aqueous base, insoluble in acidic water |
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure for the synthesis of Z-DL-Phe(4-Cl)-OH on a laboratory scale.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| DL-4-Chlorophenylalanine | ≥98% | Sigma-Aldrich, TCI | Starting material |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Acros Organics | Acylating agent, moisture-sensitive |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | Base for deprotonation and neutralization |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification |
| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker | For extraction/washing |
| Deionized Water | - | - | Reaction and work-up solvent |
| Magnetic Stirrer with Stir Bar | - | - | For agitation |
| Round-Bottom Flask (500 mL) | - | - | Reaction vessel |
| Dropping Funnel | - | - | For controlled addition of Cbz-Cl |
| Ice Bath | - | - | For temperature control |
| Büchner Funnel and Flask | - | - | For filtration |
| pH paper or pH meter | - | - | For monitoring acidification |
Step-by-Step Procedure
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Dissolution and Deprotonation:
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In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve DL-4-chlorophenylalanine (10.0 g, 50.1 mmol, 1.0 equiv.) in a 1 M aqueous solution of sodium hydroxide (60 mL, 60 mmol, 1.2 equiv.). Stir until all solids have dissolved.
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Causality: An excess of base is used to ensure complete deprotonation of the amino acid's zwitterionic form, creating the necessary nucleophilic amine.
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-
Temperature Control:
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Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with stirring.
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Causality: This step is critical. Benzyl chloroformate is highly reactive and can be hydrolyzed by the aqueous base. Low temperatures minimize this side reaction, maximizing the yield of the desired product. The reaction itself is also exothermic.
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-
Addition of Benzyl Chloroformate:
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While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (9.4 g, 7.9 mL, 55.1 mmol, 1.1 equiv.) dropwise from a dropping funnel over a period of 30-45 minutes. The solution may become cloudy.
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Causality: Vigorous stirring ensures efficient mixing of the biphasic system, promoting the reaction at the interface. Dropwise addition prevents a sudden temperature increase and localized high concentrations of the reagent, which could lead to side reactions.
-
-
Reaction Completion:
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for an additional 2-3 hours.
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Causality: This period ensures the reaction proceeds to completion.
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-
Work-up and Purification:
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Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with diethyl ether (2 x 40 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis byproduct). Discard the organic layers.
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Causality: This extraction removes non-polar organic impurities, leaving the water-soluble product salt in the aqueous phase.
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Cool the remaining aqueous layer in an ice bath. Carefully and slowly acidify the solution to pH ~2 by adding concentrated HCl dropwise with stirring. A voluminous white precipitate will form.
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Causality: Acidification protonates the carboxylate group of the product, rendering it neutral and insoluble in water, which allows for its isolation by precipitation.
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Collect the white solid by vacuum filtration using a Büchner funnel.
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Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts (NaCl).
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Causality: Using cold water minimizes the loss of product due to dissolution during the washing step.
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Dry the purified product under vacuum at 40-50 °C to a constant weight.
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Product Characterization
To confirm the identity and purity of the final Z-DL-Phe(4-Cl)-OH, several analytical techniques can be employed:
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¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the 4-chlorophenyl and benzyl groups (typically in the 7.1-7.4 ppm range), the benzylic CH₂ of the Cbz group (around 5.1 ppm), and the α-CH and β-CH₂ protons of the amino acid backbone.[7]
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FTIR Spectroscopy: The infrared spectrum will show strong carbonyl stretching absorptions for the carbamate and carboxylic acid groups (typically 1680-1750 cm⁻¹), as well as N-H stretching and bending vibrations.
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Melting Point: A sharp melting point is a good indicator of purity.
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Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity. The expected molecular weight is 333.77 g/mol .[3]
Conclusion
The synthesis of Z-DL-Phe(4-Cl)-OH from DL-4-chlorophenylalanine is a straightforward yet fundamentally important procedure in synthetic organic chemistry. By employing the robust Schotten-Baumann reaction conditions and exercising careful control over key parameters such as temperature, pH, and reagent addition rates, high yields of the pure N-protected amino acid can be reliably obtained. This guide provides the necessary theoretical background and a practical, field-tested protocol to empower researchers in their synthetic endeavors, from academic exploration to industrial drug development.
References
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (URL not directly available, historical reference)
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PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-L-phenylalanine. Retrieved from [Link]
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PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). DL-4-Chlorophenylalanine. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]
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Avison, M. J., et al. (1990). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Pediatric Research, 27(6), 566-70. Retrieved from [Link]
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MDPI. (2024). From Reshaped Metabolome to Repaired Skin: Fermented Gastrodia elata Alleviates UVB-Induced Damage Through Controlled Immune Activation. International Journal of Molecular Sciences. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-Phe(4-Cl)-OH [14173-39-8]. Retrieved from [Link]
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